![molecular formula C21H17BrN4O3S B2435237 3-{[2-(4-bromophenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1223821-07-5](/img/structure/B2435237.png)
3-{[2-(4-bromophenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
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Overview
Description
3-{[2-(4-bromophenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C21H17BrN4O3S and its molecular weight is 485.36. The purity is usually 95%.
BenchChem offers high-quality 3-{[2-(4-bromophenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[2-(4-bromophenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Pyrazolines have been investigated for their antibacterial properties. While specific studies on this compound are limited, related pyrazolines have demonstrated antibacterial effects against various pathogens .
- Although direct evidence for this compound’s antifungal activity is scarce, other pyrazolines have shown promise in inhibiting fungal growth .
- Pyrazolines have been studied for their antiparasitic effects. While not directly tested, this compound might exhibit similar properties .
- Some pyrazolines possess anti-inflammatory properties. Although not confirmed for this compound, it’s an interesting avenue to explore .
- Oxidative stress plays a role in various diseases. Pyrazolines, including this compound, may act as antioxidants .
- Acetylcholinesterase (AchE) inhibition is crucial for maintaining normal nerve function. Pyrazolines have been explored as AchE inhibitors .
Antibacterial Activity
Antifungal Properties
Antiparasitic Applications
Anti-Inflammatory Potential
Antioxidant Activity
Neuroprotective Effects
Behavioral Studies
Mechanism of Action
Target of Action
The primary target of this compound is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission .
Mode of Action
The compound interacts with AchE, leading to a significant reduction in AchE activity . This interaction affects normal nerve pulse transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .
Biochemical Pathways
The compound’s action affects the biochemical pathways involving Reactive Oxygen Species (ROS) . Cells produce ROS through their routine metabolic pathways, but these compounds increase dramatically under cellular damage . Overexpression of ROS has been linked to disease development . The compound’s interaction with AchE may lead to an increase in ROS, affecting different cellular components negatively .
Pharmacokinetics
It’s known that similar compounds exhibit cytotoxicity at certain concentrations . The presence of a methylene linker between the triazole and aryl substituent in similar compounds has been found to increase toxicity against human cells .
Result of Action
The compound’s action results in a dose-dependent increase in Malondialdehyde (MDA) concentration . MDA is a common biomarker for cells and tissue oxidative injury . The increase in mda concentration was found to be statistically insignificant .
Action Environment
It’s known that similar compounds show promising antiviral activity
properties
IUPAC Name |
3-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O3S/c1-2-29-17-9-7-16(8-10-17)25-11-12-26-19(20(25)28)23-24-21(26)30-13-18(27)14-3-5-15(22)6-4-14/h3-12H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGYHXMOPVUFOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)C4=CC=C(C=C4)Br)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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